molecular formula C29H27NO4 B14943794 2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester

2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester

Cat. No.: B14943794
M. Wt: 453.5 g/mol
InChI Key: UYRYZSBDOFVCML-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester is a chemical compound with the molecular formula C29H27NO4 and a molecular weight of 453.543 g/mol . This compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This mechanism is similar to that of other 1,4-dihydropyridines used as calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses .

Properties

Molecular Formula

C29H27NO4

Molecular Weight

453.5 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H27NO4/c1-20-25(28(31)33-18-22-12-6-3-7-13-22)27(24-16-10-5-11-17-24)26(21(2)30-20)29(32)34-19-23-14-8-4-9-15-23/h3-17,27,30H,18-19H2,1-2H3

InChI Key

UYRYZSBDOFVCML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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